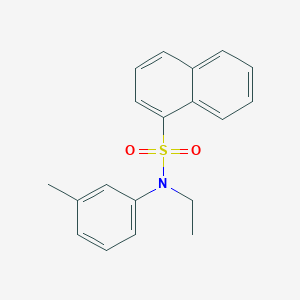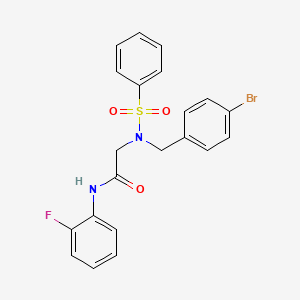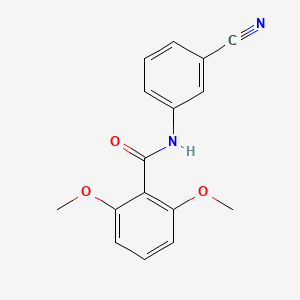![molecular formula C19H22ClNOS B5849278 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide selectively binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which are key processes involved in the development and progression of various diseases.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been shown to have significant biochemical and physiological effects on B-cells. It inhibits the activation of B-cells and reduces their survival and proliferation. This leads to a decrease in the production of autoantibodies and pro-inflammatory cytokines, which are key contributors to the pathogenesis of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy and safety in humans are still being evaluated, and further studies are needed to determine its optimal dosing and potential side effects.
Future Directions
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It may also have potential in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine its efficacy and safety in these diseases and to optimize its dosing and administration. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets and improved treatment options for various diseases.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with sodium thiomethoxide to form 2-chlorobenzyl thioether. This intermediate is then reacted with N-(2-isopropyl-6-methylphenyl)acetamide in the presence of a catalyst to yield 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNOS/c1-13(2)16-9-6-7-14(3)19(16)21-18(22)12-23-11-15-8-4-5-10-17(15)20/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCBDJBFXXDJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)



![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)



![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)